![molecular formula C25H37N5O4 B14051548 tert-Butyl (R)-3-(7-((1-acetylpiperidin-4-yl)oxy)-2-amino-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate](/img/structure/B14051548.png)
tert-Butyl (R)-3-(7-((1-acetylpiperidin-4-yl)oxy)-2-amino-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (3R)-3-[7-(1-acetylpiperidin-4-yl)oxy-2-aminobenzimidazol-1-yl]azepane-1-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a tert-butyl group, an azepane ring, and a benzimidazole moiety, making it a unique and versatile molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R)-3-[7-(1-acetylpiperidin-4-yl)oxy-2-aminobenzimidazol-1-yl]azepane-1-carboxylate typically involves multiple steps, including the formation of the benzimidazole ring, the introduction of the piperidine moiety, and the final coupling with the azepane ring. Common reagents used in these reactions include acids, bases, and various organic solvents. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl (3R)-3-[7-(1-acetylpiperidin-4-yl)oxy-2-aminobenzimidazol-1-yl]azepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Applications De Recherche Scientifique
Tert-butyl (3R)-3-[7-(1-acetylpiperidin-4-yl)oxy-2-aminobenzimidazol-1-yl]azepane-1-carboxylate has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biological studies, helping to elucidate the function of various biomolecules.
Medicine: The compound has potential therapeutic applications, such as serving as a lead compound for the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl (3R)-3-[7-(1-acetylpiperidin-4-yl)oxy-2-aminobenzimidazol-1-yl]azepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl (3R)-3-[7-(1-acetylpiperidin-4-yl)oxy-2-aminobenzimidazol-1-yl]azepane-1-carboxylate
- Tert-butyl (3R)-3-[7-(1-acetylpiperidin-4-yl)oxy-2-aminobenzimidazol-1-yl]azepane-1-carboxylate
Uniqueness
The uniqueness of tert-butyl (3R)-3-[7-(1-acetylpiperidin-4-yl)oxy-2-aminobenzimidazol-1-yl]azepane-1-carboxylate lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C25H37N5O4 |
|---|---|
Poids moléculaire |
471.6 g/mol |
Nom IUPAC |
tert-butyl (3R)-3-[7-(1-acetylpiperidin-4-yl)oxy-2-aminobenzimidazol-1-yl]azepane-1-carboxylate |
InChI |
InChI=1S/C25H37N5O4/c1-17(31)28-14-11-19(12-15-28)33-21-10-7-9-20-22(21)30(23(26)27-20)18-8-5-6-13-29(16-18)24(32)34-25(2,3)4/h7,9-10,18-19H,5-6,8,11-16H2,1-4H3,(H2,26,27)/t18-/m1/s1 |
Clé InChI |
YXAANMIYXOBWGQ-GOSISDBHSA-N |
SMILES isomérique |
CC(=O)N1CCC(CC1)OC2=CC=CC3=C2N(C(=N3)N)[C@@H]4CCCCN(C4)C(=O)OC(C)(C)C |
SMILES canonique |
CC(=O)N1CCC(CC1)OC2=CC=CC3=C2N(C(=N3)N)C4CCCCN(C4)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


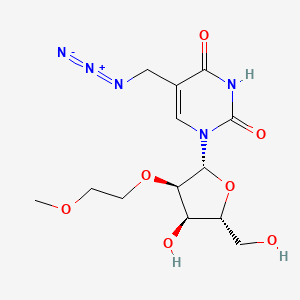
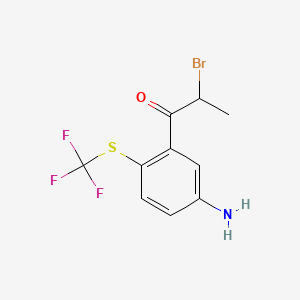

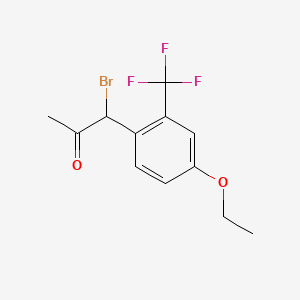
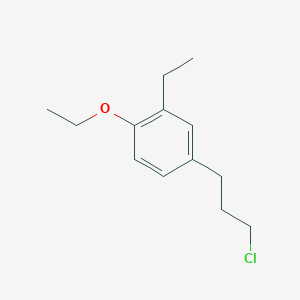
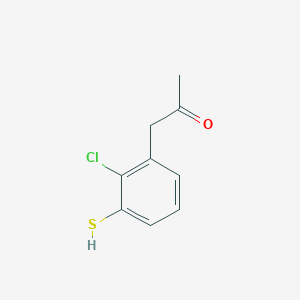

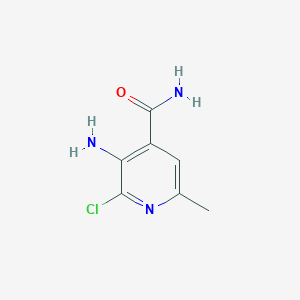
![(4-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-6-yl)methanol](/img/structure/B14051501.png)

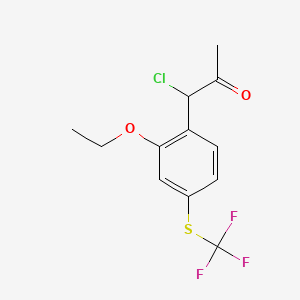
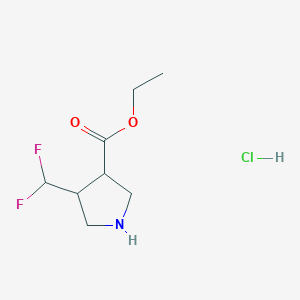
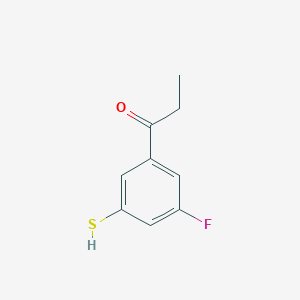
![(4R,6S)-4-(2-Chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B14051544.png)
